6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine
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Overview
Description
6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine is an organic compound characterized by a pyrazine ring substituted with chlorine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine compounds.
Scientific Research Applications
6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine: Similar structure but with a bromine atom instead of chlorine.
6-Fluoro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine: Similar structure but with a fluorine atom instead of chlorine.
6-Iodo-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its halogenated analogs.
Properties
CAS No. |
78754-79-7 |
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Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
6-chloro-1-oxido-2,3-diphenylpyrazin-1-ium |
InChI |
InChI=1S/C16H11ClN2O/c17-14-11-18-15(12-7-3-1-4-8-12)16(19(14)20)13-9-5-2-6-10-13/h1-11H |
InChI Key |
DBJKIQVGSBFEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C([N+](=C2C3=CC=CC=C3)[O-])Cl |
Origin of Product |
United States |
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